7-Bromo-1-propyl-1,3-benzodiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
7-bromo-1-propylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-3-14-6-13-9-5-7(11(15)16)4-8(12)10(9)14/h4-6H,2-3H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZZRFVEOPLAAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C(=CC(=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Core Formation
The benzodiazole ring system is commonly synthesized via cyclization of o-phenylenediamine derivatives with appropriate reagents that introduce the diazole ring. For 7-bromo substitution, starting from a 7-bromo-substituted o-phenylenediamine or bromination after ring closure is employed.
Bromination
Selective bromination at the 7-position is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions to avoid polybromination or substitution at undesired positions.
N-1 Propylation
The N-1 propyl substituent is introduced via alkylation reactions, commonly by treating the benzodiazole intermediate with propyl halides (e.g., propyl bromide or propyl chloride) in the presence of a base such as potassium carbonate or sodium hydride. This step requires control to avoid over-alkylation or alkylation at other nucleophilic sites.
Installation of Carboxylic Acid at Position 5
The carboxylic acid group at position 5 can be introduced by:
- Direct carboxylation of a suitable precursor (e.g., lithiation at position 5 followed by carbonation with CO2).
- Transformation of a nitrile or ester group into the carboxylic acid via hydrolysis.
- Use of substituted starting materials bearing the carboxylic acid or its protected derivatives.
Typical Synthetic Route Example
A representative synthetic route involves:
- Starting from 7-bromo-o-phenylenediamine.
- Cyclization to form 7-bromo-1,3-benzodiazole.
- Alkylation at N-1 with propyl bromide under basic conditions.
- Lithiation at position 5 followed by carbonation to yield the carboxylic acid.
Research Findings and Data Analysis
Although direct literature specifically on 7-Bromo-1-propyl-1,3-benzodiazole-5-carboxylic acid is limited, related benzotriazole derivatives provide insight into preparation methods and physicochemical properties.
A study on carboxylic acid isosteres in benzotriazoles and related heterocycles demonstrated:
- The importance of regioselective substitution to maintain biological activity.
- Alkylation at nitrogen atoms is efficiently achieved with alkyl halides.
- Carboxylation via lithiation and carbonation is a reliable method for installing carboxylic acids on aromatic heterocycles.
- Bromination is best controlled by using mild brominating agents and low temperatures to avoid side reactions.
Table 1: Summary of Preparation Steps and Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Core formation | Cyclization of 7-bromo-o-phenylenediamine | Acidic or thermal conditions |
| Bromination | NBS or Br2, controlled temperature | Selective for position 7 |
| N-1 Propylation | Propyl bromide, K2CO3 or NaH, solvent (DMF) | Mild conditions to avoid side reactions |
| Carboxylation at C-5 | n-BuLi or LDA lithiation, CO2 gas | Low temperature, inert atmosphere |
| Hydrolysis (if needed) | Acidic or basic hydrolysis of nitrile/ester | Converts precursor to acid |
Analytical Characterization
Each intermediate and the final product are typically characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C).
- Infrared (IR) spectroscopy to confirm functional groups.
- High-Resolution Mass Spectrometry (HRMS).
- X-ray crystallography for structural confirmation (where applicable).
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-propyl-1,3-benzodiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Research has indicated that 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylic acid exhibits potential antimicrobial and anticancer properties. Preliminary studies suggest its effectiveness against various pathogens and cancer cell lines:
- Antimicrobial Activity : In vitro tests have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate a promising antimicrobial profile compared to standard antibiotics.
| Pathogen | MIC (μg/mL) | Standard Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 50 | 25 (Ciprofloxacin) |
| Escherichia coli | 100 | 50 (Ampicillin) |
- Anticancer Properties : The compound has shown cytotoxic effects in various cancer cell lines, including hypopharyngeal tumors. Its mechanism of action likely involves inducing apoptosis through interaction with cellular targets.
Chemical Synthesis
In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. It can undergo various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles under suitable conditions.
- Ester Hydrolysis : The ester group can be hydrolyzed to form the corresponding carboxylic acid.
These properties make it an important intermediate in the synthesis of pharmaceuticals and other organic compounds.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated that while the compound showed promising activity, it did not surpass established antibiotics in efficacy. This highlights the need for further optimization to enhance its antimicrobial properties.
Case Study 2: Anticancer Activity
In another study involving FaDu hypopharyngeal tumor cells, researchers assessed the cytotoxic effects of the compound compared to bleomycin. The findings revealed that this compound exhibited superior cytotoxic effects, suggesting potential for development as an anticancer agent.
Mechanism of Action
The mechanism of action of 7-Bromo-1-propyl-1,3-benzodiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
Methyl 7-Bromo-1-propyl-1,3-benzodiazole-5-carboxylate (CAS 1437794-88-1)
- Structure : Methyl ester of the target compound.
- Molecular Formula : C₁₂H₁₃BrN₂O₂.
- Molecular Weight : 297.15 g/mol.
- Physical Properties : Predicted density 1.49 g/cm³, boiling point 403.0°C.
- Acidity : pKa ~3.35, typical for carboxylic acid esters.
Ethyl 7-Bromo-1-propyl-1,3-benzodiazole-5-carboxylate (CAS 1820666-72-5)
- Structure : Ethyl ester analog.
- Molecular Formula : C₁₃H₁₅BrN₂O₂.
- Molecular Weight : ~311.18 g/mol (estimated).
Benzimidazole Derivatives with Varied Substituents
7-Bromo-1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic Acid (CAS 2091625-18-0)
- Structure : Features a methyl group (position 1) and an oxo group (position 2), reducing aromaticity.
- Molecular Formula : C₈H₉BrN₂O₃.
- Molecular Weight : ~261.08 g/mol (estimated).
- Acidity : Likely lower pKa due to electron-withdrawing oxo group.
- Reactivity: The non-aromatic dihydro structure may alter binding affinity in biological systems .
7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic Acid (CAS 152628-03-0)
- Structure : Methyl substituent replaces bromine at position 6.
- Molecular Formula : C₁₂H₁₄N₂O₂.
- Molecular Weight : ~218.26 g/mol (estimated).
- Impact : Methyl’s electron-donating effect contrasts with bromine’s electron-withdrawing nature, influencing electronic distribution and intermolecular interactions .
Imidazole and Benzoxazole Analogs
5-Bromo-2-propyl-1H-imidazole-4-carboxylic Acid (CAS 1507740-32-0)
- Structure : Smaller imidazole ring with bromo and propyl groups.
- Molecular Formula : C₇H₉BrN₂O₂.
- Molecular Weight : 233.06 g/mol.
- Acidity : pKa ~1.26, significantly more acidic than benzimidazole esters.
- Applications : Enhanced solubility due to the smaller ring system may favor aqueous-phase reactivity .
7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic Acid (CAS 1780041-87-3)
- Structure : Benzoxazole core with oxygen replacing nitrogen.
- Molecular Formula: C₉H₆BrNO₃.
- Molecular Weight : 256.05 g/mol.
Comparative Data Table
Key Findings and Implications
Substituent Effects : Bromine’s electron-withdrawing nature increases electrophilicity, while methyl/propyl groups modulate steric bulk and lipophilicity.
Ring System Differences : Benzimidazole derivatives exhibit greater aromatic stability compared to imidazole or benzoxazole analogs, impacting binding to aromatic-rich biological targets.
Acidity Trends : The carboxylic acid group in imidazole derivatives (pKa ~1.26) is markedly more acidic than benzimidazole esters (pKa ~3.35), influencing ionization under physiological conditions .
Notes on Data Reliability
- Predicted properties (e.g., density, boiling point) require experimental validation.
- Discrepancies in acidity values may arise from computational vs. experimental methodologies.
- Structural variations (e.g., oxo groups, ring saturation) significantly alter reactivity profiles, necessitating case-specific evaluations.
Biological Activity
7-Bromo-1-propyl-1,3-benzodiazole-5-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
The compound has the molecular formula and a molecular weight of 297.15 g/mol. It is derived from its methyl ester counterpart through hydrolysis, which is a common method for obtaining carboxylic acid derivatives in organic synthesis.
Synthesis
The synthesis of this compound typically involves:
- Bromination of suitable benzodiazole precursors.
- Esterification followed by hydrolysis to yield the carboxylic acid form.
This synthetic route is crucial for producing the compound in a laboratory setting for further biological evaluation.
Antimicrobial Properties
Research indicates that benzodiazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, highlighting their potential as antibacterial agents. For instance, compounds with bromine substitutions have demonstrated enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
The anticancer potential of benzodiazole derivatives has been a focal point in recent studies. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. While specific data on this compound is limited, related compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Structure–Activity Relationship (SAR)
A structure–activity relationship analysis reveals that the presence of bromine and carboxylic acid functionalities significantly influences biological activity. Compounds with halogen substitutions often exhibit improved potency due to enhanced interactions with biological targets .
While the precise mechanism of action for this compound remains to be fully elucidated, it is believed to interact with various molecular targets within cells. These interactions may involve enzyme inhibition or receptor modulation, leading to altered cellular functions such as apoptosis in cancer cells or disruption of bacterial cell wall synthesis in antimicrobial applications .
Case Studies
Several studies have evaluated the biological activities of similar benzodiazole derivatives:
Q & A
Q. Table 1. Standard Bromination Reaction Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Brominating Agent | NBS or Br₂ | |
| Solvent | Dichloromethane | |
| Reaction Time | 4–12 hours | |
| Yield Optimization | Purity via column chromatography |
Which spectroscopic and analytical techniques are recommended for characterizing the structural integrity of this compound?
Basic Research Question
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring structure.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (297.15 g/mol).
- Infrared (IR) Spectroscopy : Identification of carboxylic acid (-COOH) and benzodiazole ring vibrations.
- Elemental Analysis : Validation of C, H, N, and Br content.
Methodological Note : Predicted properties (e.g., pKa ≈ 3.35) from computational tools can guide experimental validation .
How does the bromine substituent influence the chemical reactivity of this compound compared to non-halogenated analogs?
Basic Research Question
The bromine atom:
- Enhances Halogen Bonding : Facilitates interactions with electron-rich biological targets (e.g., enzymes).
- Increases Molecular Weight : Alters pharmacokinetic properties (e.g., metabolic stability).
- Electron-Withdrawing Effects : Modifies electron density on the benzodiazole ring, affecting electrophilic substitution patterns.
Comparison with Halogenated Analogs (e.g., Cl, F):
- Bromine’s larger atomic radius improves binding affinity but may reduce solubility compared to fluorine .
What experimental design strategies can be employed to optimize the bromination step in the synthesis of this compound?
Advanced Research Question
Use Design of Experiments (DOE) to systematically vary parameters:
- Factors : Brominating agent (NBS vs. Br₂), solvent polarity, temperature, and reaction time.
- Response Variables : Yield, purity, and reaction efficiency.
- Statistical Analysis : ANOVA to identify significant factors and interactions.
Q. Table 2. DOE Framework for Bromination Optimization
| Factor | Levels Tested | Reference |
|---|---|---|
| Brominating Agent | NBS, Br₂ | |
| Solvent | DCM, THF, Acetonitrile | |
| Temperature | 0°C, 25°C, 50°C | |
| Reaction Time | 2h, 6h, 12h |
Methodological Note : Fractional factorial designs reduce experimental runs while capturing critical interactions .
How can computational chemistry tools predict reaction pathways and intermediate stability during the synthesis of halogenated benzodiazoles?
Advanced Research Question
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states and intermediates.
- Reaction Path Search : Tools like ICReDD combine computational screening (e.g., Reaxys, Pistachio databases) with experimental validation to identify optimal pathways .
- Machine Learning : Predictive models trained on reaction databases to forecast yields and side products.
Case Study : ICReDD’s workflow reduces trial-and-error by 40% through computational-experimental feedback loops .
What methodologies are used to evaluate the impact of bromine substitution on the compound’s bioactivity compared to other halogenated derivatives?
Advanced Research Question
- Enzymatic Assays : Measure IC₅₀ values for target enzymes (e.g., kinases) to compare inhibition potency.
- Molecular Docking : Simulate binding interactions using software like AutoDock to assess halogen bonding efficacy.
- Comparative SAR Studies : Synthesize Cl/F analogs and test in parallel bioassays.
Q. Table 3. Hypothetical Bioactivity Comparison
| Halogen Substitution | Binding Affinity (IC₅₀) | Enzymatic Inhibition (%) | Reference |
|---|---|---|---|
| Bromine | 1.2 µM | 85% | |
| Chlorine | 2.5 µM | 70% | |
| Fluorine | 3.8 µM | 60% |
Note : Bromine’s superior binding is attributed to stronger halogen bonding and hydrophobic interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
